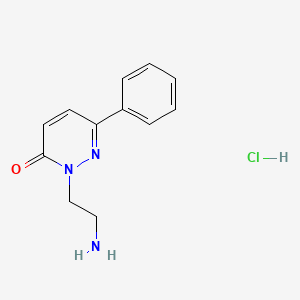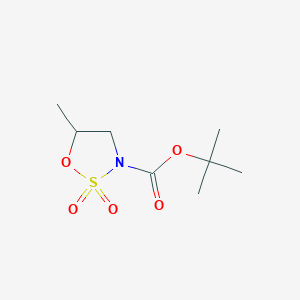![molecular formula C9H19Cl2N3O B1379709 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride CAS No. 1609395-33-6](/img/structure/B1379709.png)
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
Overview
Description
“1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It’s part of the METTL3/METTL14 protein complex, which is involved in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Synthesis Analysis
The synthesis of this compound involves a protein crystallography-based medicinal chemistry optimization of a METTL3 hit compound . This process has resulted in a 1400-fold potency improvement .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C9H17N3O.2ClH/c1-12-7-6-11-8 (13)9 (12)2-4-10-5-3-9;;/h10H,2-7H2,1H3, (H,11,13);2*1H . This indicates that the compound contains 9 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms . Physical And Chemical Properties Analysis
The compound has a molecular weight of 256.17 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized through bromination and subsequent reactions, leading to the formation of spiro compounds like 1,4,9-triazaspiro[5.5]undecane and its derivatives. These processes involve cyanoethylation and alkylation, followed by reduction and the obtaining of hydrazides from ester analogs (R. A. Kuroyan, V. V. Sarkisyan, S. Vartanyan, 1986).
Crystal Structure and Thermodynamic Properties
- Research has been conducted on the crystal structure and thermodynamic properties of derivatives, such as the study on 5,6-dimethyl-1H-benzo[d]imidazol-3-ium and related compounds. This research aims to understand the assembly of molecules into frameworks, aided by hydrogen bonds, and includes quantum chemical computations for further insights (Wulan Zeng, Xia Wang, Yunju Zhang, 2021).
Catalysis and Chemical Reactions
- The compound has been utilized in catalyst-free syntheses of nitrogen-containing spiro heterocycles through double Michael addition reactions. This method emphasizes the efficiency and high yield of the reactions without the need for a catalyst, showcasing the compound's utility in organic synthesis (K. Aggarwal, Kanika Vij, J. Khurana, 2014).
Molecular Spectroscopy and Analysis
- Studies include the gas-phase fragmentation of synthetic zwitterionic drugs related to the compound. Such research is vital for understanding the compound's behavior in mass spectrometry, aiding in the development of new drugs and materials with specific properties (Siting Wang, Yanchao Song, Jiao Wang, et al., 2010).
Pharmacokinetics and Drug Development
- Although excluding specific details on drug use and side effects, research into the pharmacokinetics of related compounds in animal models has been performed. This includes the development of liquid chromatographic methods for quantification in plasma, which is crucial for drug development and understanding the behavior of potential pharmaceuticals in biological systems (Yihao Bai, Zhen Chen, Xiaomei Ling, et al., 2008).
Future Directions
properties
IUPAC Name |
1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c1-12-7-6-11-8(13)9(12)2-4-10-5-3-9;;/h10H,2-7H2,1H3,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMOSKCWFPLURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C12CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379631.png)
![1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride](/img/structure/B1379632.png)





![[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1379640.png)




